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Compound of Interest

Compound Name: N-Ethyl-N-nitrosourea

An In-depth Technical Guide to the Discovery and History of N-Ethyl-N-nitrosourea (ENU)

Introduction

N-Ethyl-N-nitrosourea (ENU), with the chemical formula CsH7N3Oz2, is a potent chemical
mutagen that has become an indispensable tool in the field of genetics, particularly in the
creation of animal models for human diseases. As a supermutagen, ENU is highly effective at
inducing single-base-pair point mutations, making it ideal for forward genetics screens aimed at
discovering the function of genes and their roles in complex biological pathways. This technical
guide provides a comprehensive overview of the discovery, history, mechanism of action, and
experimental application of ENU for researchers, scientists, and professionals in drug
development.

Discovery and History

While the exact first synthesis of N-Ethyl-N-nitrosourea is not prominently documented in
readily available historical chemical literature, its significance as a powerful mutagen was firmly
established in the latter half of the 20th century. The pioneering work on ENU's mutagenic
properties in mammals was conducted by William L. "Bill" Russell and his colleagues at the
Oak Ridge National Laboratory in the 1970s.[1]

Their research was a continuation of earlier studies on the effects of radiation on mutation
rates. Russell's team was in search of a chemical mutagen that could induce a high frequency
of point mutations in the germline of mice.[1] Previous attempts with other chemicals like
diethylnitrosamine (DEN) had yielded very low mutation rates in mammals, likely due to
insufficient metabolic activation.[2] It was Ekkehart Vegel who suggested the use of ENU to
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Russell's group, as it is a direct-acting alkylating agent that does not require metabolic
activation to be mutagenic.[2]

In their seminal experiments, Russell and his team demonstrated that ENU was extraordinarily
effective at inducing mutations in the spermatogonial stem cells of mice.[1] They found that
ENU could produce a mutation rate five times higher than that of acute X-irradiation and 15
times higher than the then-potent chemical mutagen procarbazine.[2] This discovery
established ENU as the most potent mutagen known in mice and ushered in a new era of
forward genetic screens in mammalian systems.[1]

Chemical Properties and Mechanism of
Mutagenesis

ENU is an alkylating agent that exerts its mutagenic effect by transferring its ethyl group to
nitrogen or oxygen atoms in DNA bases.[2] This process of ethylation, if not repaired by the
cell's DNA repair machinery, leads to mispairing during DNA replication and ultimately results in
stable, heritable point mutations.

The primary mechanism involves a two-step SN1 reaction.[3] ENU shows a preference for
alkylating oxygen atoms within the DNA bases, particularly the O® position of guanine and the
0% and O2 positions of thymine.[3] The ethylation of these positions disrupts the normal
hydrogen bonding during DNA replication. For example, O°%-ethylguanine can mispair with
thymine instead of cytosine, leading to a G:C to A:T transition. Similarly, ethylated thymine can
lead to A:T to G:C transitions or A:T to T:A transversions.[3]

Quantitative Data on ENU Mutagenesis

The efficiency and nature of ENU-induced mutations have been extensively studied. The
following tables summarize key quantitative data.
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Type of Mutation Approximate Frequency Reference
A:T to T:A Transversions 44% [4]
A:T to G:C Transitions 38% [4]
G:C to A:T Transitions 8% [4]
A:T to C:G Transitions 5% [4]
G:C to C:G Transversions 3% [4]
G:C to T:A Transversions 2% [4]

Table 1: Spectrum of ENU-Induced Base Pair Substitutions in Mice

Mutation Frequency (per

Locus Reference
locus per gamete)
Specific Locus Test (average ) ]
) ~1in 700 to 1 in 1000 [2][3]
of 7 loci)
General estimate 6x103t01.5x 1073 [4]

Table 2: ENU-Induced Mutation Frequencies at Specific Loci in Mice

Mutation Rate (per

Mouse Strain Dosage (mg/kg) Mb) Reference
C57BL/6J 3x 100 ~1.5 [5]
Not specified, but
C3HeB/FeJ 3x90 ) [6]
generally high
BALB/c 200 Not specified
FVB/N Not specified Not specified [7]

Table 3: Susceptibility and Mutation Rates in Different Inbred Mouse Strains
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Experimental Protocols
Preparation and Handling of ENU

Caution: ENU is a potent carcinogen, mutagen, and teratogen. All handling should be
performed in a certified chemical fume hood with appropriate personal protective equipment
(PPE), including gloves, a lab coat, and eye protection.

o Solution Preparation: ENU is typically dissolved in a buffer solution, such as a phosphate-
citrate buffer, to maintain a stable pH. A common stock solution is prepared at a

concentration of 10 mg/mL.

 |nactivation: Any unused ENU solution and contaminated materials should be inactivated
using a solution of 0.1 M KOH or a similar alkaline solution.

Administration of ENU to Mice

e Dosage: The dosage of ENU is critical. A high dose can lead to toxicity and sterility, while a
low dose will result in a low mutation frequency. A fractionated dosing regimen is often
preferred to a single high dose, as it is better tolerated by the animals and can lead to a
higher overall mutation rate. A typical regimen for C57BL/6J male mice is three weekly
intraperitoneal (i.p.) injections of 80-100 mg/kg body weight.[8]

o Administration: ENU is administered via intraperitoneal injection to male mice, typically
between 8 to 12 weeks of age. Following the injections, the males will go through a period of
temporary sterility, which can last for several weeks. It is crucial to wait for the recovery of
fertility to ensure that the mutations are recovered from the spermatogonial stem cells.[1]

Experimental Workflow for ENU Mutagenesis Screen
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Caption: Experimental workflow for ENU mutagenesis in mice.

Breeding Schemes for Mutation Screening

e Dominant Screens: To identify dominant mutations, the ENU-mutagenized GO males are
crossed with wild-type females. The resulting G1 progeny are then screened for any
abnormal phenotypes. Since each G1 animal carries a unique set of heterozygous
mutations, a wide range of dominant phenotypes can be identified in this first generation.[9]

e Recessive Screens: Identifying recessive mutations requires at least three generations. A G1
male is first crossed with a wild-type female to produce G2 offspring. To generate
homozygous mutants in the G3 generation, two common strategies are employed:

o Intercross: G2 siblings are mated with each other.

o Backcross: G2 females are mated back to the original G1 father. The resulting G3 progeny
are then screened for recessive phenotypes.[9]
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Application in Studying Signaling Pathways: The
Notch Pathway

ENU mutagenesis is a powerful tool for dissecting complex signaling pathways by generating a
series of mutations in different components of the pathway. The Notch signaling pathway, which
is crucial for cell-cell communication and plays a vital role in development, is a prime example
of a pathway that has been extensively studied using ENU-induced mutants.[2][10]

Mutations in key components of the Notch pathway, such as the Notch receptors (Notchl1-4),
their ligands (e.g., Jaggedl, Delta-like), or downstream effectors, can lead to a range of
developmental defects. ENU mutagenesis screens have been successful in identifying novel
alleles of Notch pathway genes, providing valuable insights into their function.[11][12] For
instance, an ENU screen might identify a mouse with a cardiovascular defect, which, upon
genetic mapping, is traced back to a point mutation in a Notch pathway component.[10]
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Potential ENU-Induced Mutations
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Caption: Simplified Notch signaling pathway and potential ENU-induced mutations.
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Conclusion

N-Ethyl-N-nitrosourea remains a cornerstone of forward genetics in mammalian systems. Its
ability to efficiently induce a high frequency of point mutations has led to the discovery of
countless gene functions and the creation of invaluable mouse models of human disease. As
genomic technologies continue to advance, ENU mutagenesis, coupled with next-generation
sequencing, provides a powerful and unbiased approach to link genotype to phenotype,
ensuring its relevance for years to come in the quest to understand the complexities of the
mammalian genome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [discovery and history of N-Ethyl-N-nitrosourea].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014183#discovery-and-history-of-n-ethyl-n-
nitrosourea|]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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